Product packaging for 5-bromo-N-cyclopropylfuran-2-carboxamide(Cat. No.:CAS No. 352682-00-9)

5-bromo-N-cyclopropylfuran-2-carboxamide

Cat. No.: B1270669
CAS No.: 352682-00-9
M. Wt: 230.06 g/mol
InChI Key: PMSFSZXTIBYUBX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Furan-Based Scaffolds in Academic Inquiry

The history of furan (B31954) chemistry dates back to the late 18th century, with the discovery of 2-furoic acid by Carl Wilhelm Scheele in 1780. wikipedia.orgutripoli.edu.ly The name "furan" itself, derived from the Latin word furfur for bran, points to its early isolation from agricultural byproducts. wikipedia.orgutripoli.edu.ly Johann Wolfgang Döbereiner later reported the important derivative furfural (B47365) in 1831, and furan was first prepared by Heinrich Limpricht in 1870. wikipedia.org

Initially, research focused on the fundamental properties and reactivity of the furan ring. Over time, academic inquiry evolved to recognize the furan nucleus as a "privileged scaffold" in medicinal chemistry. researchgate.net Its presence in numerous natural products and its ability to act as a versatile building block spurred the synthesis of countless derivatives. researchgate.net Today, furan-based scaffolds are integral to the development of new chemical entities, with research focusing on creating complex, multi-substituted molecules for a range of scientific applications. utripoli.edu.lyresearchgate.net

Overview of Heterocyclic Amides as Promising Chemical Entities

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon in the ring, are cornerstones of modern drug discovery. nih.gov When a heterocyclic ring is appended to an amide group (–C(=O)N–), the resulting heterocyclic amides emerge as particularly promising chemical entities. This combination is prevalent in over 85% of all biologically active chemical compounds. nih.gov

The amide bond provides structural rigidity and specific hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net The heterocyclic component can influence the molecule's polarity, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic properties. nih.gov Consequently, heterocyclic amides are a major focus of research, with studies consistently reporting their potential as antimicrobial, anticancer, anti-inflammatory, and antimalarial agents. researchgate.neteurekaselect.com

Specific Focus on 5-bromo-N-cyclopropylfuran-2-carboxamide: A Research Molecule

Within the broad class of furan-2-carboxamide derivatives, this compound is a molecule of specific academic interest. It is primarily utilized as a building block in the synthesis of more complex organic structures and as a tool for investigating the interaction of furan derivatives with biological systems.

Its structure is defined by three key components: a furan ring, a bromine atom at the 5-position, and a cyclopropyl (B3062369) group attached to the amide nitrogen. The bromine atom is a versatile functional group that can participate in further chemical reactions, such as nucleophilic substitution or cross-coupling reactions, allowing for the creation of more elaborate molecules. The cyclopropyl group is a notable feature; as a small, strained ring, it imparts conformational rigidity and can enhance metabolic stability and binding affinity compared to simple alkyl groups.

The synthesis of this compound is most commonly achieved through the direct amide coupling of 5-bromofuran-2-carboxylic acid with cyclopropylamine (B47189). An alternative route involves the selective bromination of a precursor, N-cyclopropylfuran-2-carboxamide.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number352682-00-9
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.06 g/mol

Rationale and Significance of Comprehensive Academic Investigation

The comprehensive academic investigation of this compound is driven by its potential as a research tool and a precursor for new chemical entities. The rationale for its study is built upon the established importance of both furan-based scaffolds and heterocyclic amides in chemical and pharmaceutical research. utripoli.edu.lyresearchgate.net

The significance of studying this specific molecule lies in understanding its unique structure-activity relationships (SAR). By systematically analyzing how the combination of the brominated furan ring and the N-cyclopropyl amide moiety influences its properties, researchers can gain fundamental insights applicable to the design of new molecules. This compound serves as a model for exploring how modifications—such as replacing the bromine with other groups or altering the N-substituent—affect chemical reactivity and potential biological interactions, such as enzyme inhibition or receptor modulation. This systematic exploration is fundamental to advancing the rational design of novel compounds within this important chemical class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1270669 5-bromo-N-cyclopropylfuran-2-carboxamide CAS No. 352682-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclopropylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSFSZXTIBYUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361110
Record name 5-bromo-N-cyclopropylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352682-00-9
Record name 5-bromo-N-cyclopropylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the Furan-2-carboxamide Core

The formation of the central amide bond in the furan-2-carboxamide scaffold is a critical step, achievable through several reliable synthetic routes. These methods primarily involve the direct coupling of a furan-2-carboxylic acid derivative with an amine.

Direct Amidation Reactions of Furan-2-carboxylic Acid Derivatives

Direct amidation is a cornerstone of organic synthesis, providing a straightforward approach to forming the C-N amide linkage. This can be accomplished by activating the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

A highly effective and traditional method for amide synthesis involves the conversion of a carboxylic acid to a more reactive acyl chloride. This two-step process, often referred to as the Schotten-Baumann reaction, is widely employed for its high yields and reliability.

The synthesis of 5-bromo-N-cyclopropylfuran-2-carboxamide via this route begins with the conversion of 5-bromofuran-2-carboxylic acid into its corresponding acyl chloride, 5-bromo-2-furoyl chloride. This activation is typically achieved using a standard chlorinating agent. The resulting acyl chloride is a highly reactive electrophile. It is then reacted with cyclopropylamine (B47189), which acts as the nucleophile. The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Alternatively, the synthesis can begin with furan-2-carboxylic acid, which is first converted to its acyl chloride and reacted with cyclopropylamine to form N-cyclopropylfuran-2-carboxamide. A subsequent selective bromination at the 5-position of the furan (B31954) ring, often using N-bromosuccinimide (NBS), yields the final product. The electron-withdrawing nature of the carboxamide group directs the electrophilic bromination to the C5 position.

Table 1: Common Reagents for Acyl Chloride Formation

ReagentChemical FormulaByproducts
Thionyl chlorideSOCl₂SO₂, HCl
Oxalyl chloride(COCl)₂CO, CO₂, HCl
Phosphorus pentachloridePCl₅POCl₃, HCl
Phosphorus trichloridePCl₃H₃PO₃, HCl

Modern synthetic chemistry often favors the use of coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate the often harsh and moisture-sensitive acyl chloride intermediate. These reagents activate the carboxylic acid in situ to form a highly reactive species, such as an O-acylisourea or an active ester, which is then readily attacked by the amine.

In the synthesis of this compound, this one-pot method involves mixing 5-bromofuran-2-carboxylic acid and cyclopropylamine in a suitable aprotic solvent in the presence of a coupling agent and a non-nucleophilic base. A wide variety of coupling reagents are available, each with its own mechanism and profile. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. acsgcipr.orgnih.gov Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to minimize side reactions and reduce the risk of racemization in chiral substrates. nih.govwikipedia.org Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU), which are known for their high efficiency and rapid reaction times. wikipedia.orgresearchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent ClassAcronymFull NameByproduct
CarbodiimideDCCDicyclohexylcarbodiimideDicyclohexylurea (DCU)
CarbodiimideEDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea
Uronium/AminiumHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateTetramethylurea
Uronium/AminiumHATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylurea
PhosphoniumPyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateTripyrrolidinophosphine oxide

Palladium-Catalyzed Cross-Coupling Strategies for Furan Substituents

The bromine atom at the 5-position of this compound serves as a versatile chemical handle for further molecular elaboration. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position, allowing for the synthesis of a diverse library of furan derivatives.

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, celebrated for its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-based reagents. wikipedia.org This reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

For this compound, a Suzuki coupling would involve its reaction with various aryl or heteroaryl boronic acids to generate 5-aryl-N-cyclopropylfuran-2-carboxamides. The reaction is driven by a catalytic cycle involving a palladium(0) species. nih.gov Key components of the reaction include a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., SPhos, PPh₃), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in a suitable solvent system, which often includes water. researchgate.netnih.govmdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. nih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole
SubstrateThis compoundElectrophile
Coupling PartnerArylboronic acid (Ar-B(OH)₂)Nucleophile Source
Palladium SourcePd(OAc)₂, PdCl₂(dppf)Catalyst Precursor
LigandSPhos, PPh₃, dppfStabilizes Pd(0) center
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates boronic acid
SolventDioxane/H₂O, Toluene, EthanolReaction Medium

Beyond the Suzuki reaction, several other palladium-catalyzed cross-coupling methods can be effectively applied to the C-Br bond of halogenated furan systems to introduce diverse functionalities.

Stille Coupling: This reaction pairs the bromo-furan with an organotin (stannane) reagent. wikipedia.orglibretexts.org The Stille reaction is highly versatile and tolerant of many functional groups, and its applicability to heteroaryls like furans is well-documented. uwindsor.cascispace.com

Sonogashira Coupling: To introduce an alkyne substituent at the 5-position, the Sonogashira coupling is employed. This reaction couples the bromo-furan with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This method has been successfully applied to polybrominated furans. researchgate.net

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the bromo-furan with an alkene. organic-chemistry.org This strategy is effective for synthesizing 5-alkenyl-furan derivatives and has been demonstrated on similar bromo-benzofuran systems. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the bromo-furan with a primary or secondary amine. acsgcipr.orglibretexts.org It provides a direct route to introduce different or more complex amino groups at the 5-position, a useful strategy for modifying the molecule's properties. The method is known to be effective for five-membered heterocyclic bromides. nih.gov

Table 4: Overview of Other Cross-Coupling Reactions for Furan Functionalization

Reaction NameCoupling PartnerBond FormedTypical Product Moiety
Stille CouplingOrganostannane (R-SnR'₃)C-CAryl, Alkenyl
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-CAlkyne
Heck ReactionAlkene (R-CH=CH₂)C-CAlkene
Buchwald-Hartwig AminationAmine (R₂NH)C-NAmine

Cyclization Reactions for Furan Ring Construction from Precursors

The furan ring is a pivotal structural motif, and its construction is a foundational aspect of synthesizing furan derivatives. Various cyclization reactions have been developed to build this heterocyclic system from acyclic precursors.

One of the most traditional methods is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.com This robust method remains a cornerstone in furan synthesis. Another classical approach is the Fiest-Benary furan synthesis , where α-halo ketones react with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine to yield furans. pharmaguideline.com

Modern synthetic chemistry has introduced a host of metal-catalyzed cyclization reactions that offer high efficiency and functional group tolerance. Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols provide a rapid and high-yielding route to furans under open-flask conditions. organic-chemistry.org Palladium catalysis is also widely employed; for instance, a palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides can produce 2,3,4-trisubstituted furans regioselectively. organic-chemistry.org Similarly, cobalt complexes have been used to catalyze a tandem radical addition reaction between α-diazocarbonyls and alkynes to construct the furan structure. nih.gov This metalloradical cyclization is notable for its ability to tolerate sensitive functional groups like unprotected aldehydes. nih.gov

Other notable methods include the ring expansion of alkynic oxiranes under acidic conditions and the cycloaddition of oxazoles with acetylenic dienophiles, which proceeds via a Diels-Alder reaction. pharmaguideline.com Intramolecular cyclization of unsaturated acyloxy sulfone derivatives has also been developed as a viable route to fused furan ring systems. nih.gov

Table 1: Selected Cyclization Reactions for Furan Ring Construction

Synthesis Method Precursors Key Reagents/Catalysts Characteristics
Paal-Knorr Synthesis 1,4-Diketones Acid catalyst Classic, robust method involving dehydration. pharmaguideline.com
Fiest-Benary Synthesis α-Halo ketones, β-Dicarbonyl compounds Ammonia, Pyridine Forms substituted furans. pharmaguideline.com
Gold-Catalyzed Cyclization Propargylic alcohols Gold catalyst Fast reactions, high yields, mild conditions. organic-chemistry.org
Cobalt-Catalyzed Cyclization α-Diazocarbonyls, Alkynes Co(II) porphyrin complexes Metalloradical process with high functional group tolerance. nih.gov
Palladium-Catalyzed Cascade Enyne acetates Palladium catalyst, Lewis acid Highly efficient for 2,5-disubstituted furans. organic-chemistry.org
Intramolecular Sulfone Cyclization Unsaturated acyloxy sulfones LHMDS, Acid Forms fused furan rings. nih.gov

Organocatalytic Approaches to Furan Derivatives

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. For the synthesis of furan derivatives, N-heterocyclic carbenes (NHCs) have been utilized in enantioselective annulation reactions. These reactions can involve the intramolecular cyclization of substrates containing, for example, keto-oxime ethers engaged by in situ generated Breslow intermediates to form various heterocyclic frameworks. acs.org While not always directly yielding simple furans, these methodologies highlight the potential of organocatalysis to create complex furan-containing structures with high stereocontrol. acs.org

Synthesis of this compound

The synthesis of the target compound, this compound, is typically achieved through a convergent approach that combines a furan precursor with the N-cyclopropyl moiety. The two most logical synthetic routes involve either starting with a pre-brominated furan core or performing the bromination after the formation of the amide bond.

Selection and Derivatization of Brominated Furan Precursors

A common strategy begins with a furan ring that is already brominated at the 5-position. A key starting material for this approach is 5-bromofuran-2-carboxylic acid . The furan ring is susceptible to electrophilic substitution, and for furans bearing an electron-withdrawing group (like a carboxylic acid) at the C2 position, electrophilic attack is strongly directed to the C5 position. pharmaguideline.com

To facilitate the subsequent amidation reaction, the carboxylic acid is typically activated. A standard method is the conversion of 5-bromofuran-2-carboxylic acid into the more reactive 5-bromo-2-furoyl chloride . This is often accomplished by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile ready for coupling with an amine.

Introduction of the N-cyclopropyl Moiety

The introduction of the N-cyclopropyl group is achieved via an amide bond-forming reaction between the activated furan precursor and cyclopropylamine . thieme-connect.com In the case of using 5-bromo-2-furoyl chloride, the reaction is a straightforward nucleophilic acyl substitution. Cyclopropylamine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride to form the desired N-cyclopropylfuran-2-carboxamide. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, modern coupling agents can be used to form the amide bond directly from the carboxylic acid without isolating the acyl chloride intermediate. numberanalytics.com This approach is often preferred as it involves milder conditions.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing the conditions for amide bond formation is crucial for achieving high yields and purity. numberanalytics.com Several factors, including the choice of solvent, temperature, and coupling reagents, must be considered. numberanalytics.com

Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently used as they effectively dissolve the reactants and facilitate the reaction. numberanalytics.combdmaee.net

Temperature: The reaction temperature can influence the reaction rate and the prevalence of side reactions. While higher temperatures can speed up the reaction, they may also lead to the decomposition of sensitive compounds. numberanalytics.com

Coupling Reagents: The use of coupling agents is a cornerstone of modern amide synthesis. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com Different coupling agents have distinct advantages regarding reaction speed, suppression of side reactions (like racemization in chiral substrates), and ease of purification. numberanalytics.com Additives such as 1-hydroxybenzotriazole (HOBt) are often used in conjunction with coupling reagents like dicyclohexylcarbodiimide (DCC) to improve efficiency and minimize side reactions. numberanalytics.com Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can also be employed to significantly accelerate the reaction. bdmaee.net

A systematic screening of these parameters is often necessary to identify the optimal conditions for a specific substrate combination. numberanalytics.comacs.org

Table 2: Common Coupling Agents and Additives for Amide Synthesis

Reagent/Additive Full Name Application Notes
DCC Dicyclohexylcarbodiimide Widely used, forms a dicyclohexylurea (DCU) byproduct that can complicate purification. numberanalytics.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup. acs.org
TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate Promotes fast reaction rates, often used in automated peptide synthesis. numberanalytics.com
HOBt 1-Hydroxybenzotriazole Used as an additive with carbodiimides to suppress racemization and improve yields. numberanalytics.com
HOAt 1-Hydroxy-7-azabenzotriazole A superior additive to HOBt, particularly effective in difficult couplings. acs.org
DMAP 4-Dimethylaminopyridine A highly effective acylation catalyst used in substoichiometric amounts. bdmaee.net

An alternative synthetic route involves first preparing N-cyclopropylfuran-2-carboxamide from furan-2-carboxylic acid and cyclopropylamine, followed by selective bromination at the 5-position. This can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The electron-donating character of the amide group helps direct the electrophilic bromine to the C5 position of the furan ring. pharmaguideline.com

Advanced Synthetic Strategies for Analogs and Derivatives

The this compound scaffold is a versatile platform for the synthesis of more complex analogs and derivatives. The bromine atom at the C5 position is particularly useful as a synthetic handle for introducing further molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with a variety of aryl or heteroaryl groups via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction involves coupling the bromofuran derivative with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base. This strategy allows for the modular and efficient synthesis of a library of 5-aryl-N-cyclopropylfuran-2-carboxamides. researchgate.net

Sonogashira Coupling: To introduce alkynyl substituents at the C5 position, the Sonogashira coupling is the method of choice. This reaction couples the bromofuran with a terminal alkyne, catalyzed by a combination of palladium and copper complexes. researchgate.net

C-H Functionalization: More advanced strategies may involve the direct functionalization of C-H bonds on the furan ring. For example, directed C-H arylation at the C3 position of a benzofuran-2-carboxamide (B1298429) scaffold has been demonstrated using palladium catalysis with a directing group on the amide nitrogen. mdpi.com While this has been shown on a related benzofuran (B130515) system, similar principles could potentially be applied to the furan-2-carboxamide core to install substituents at other positions, offering a powerful route to novel analogs.

These advanced methods enable the targeted modification of the core structure, facilitating the exploration of structure-activity relationships for various applications. researchgate.netnih.gov

Diversification at the 5-Position of the Furan Ring

The carbon-bromine bond at the 5-position of the furan ring is the primary site for diversification, enabling the introduction of a wide array of substituents through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is among the most powerful and widely used for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromo-furan derivative with various aryl or heteroaryl boronic acids (or their esters) to form biaryl structures. wikipedia.orgnih.govnih.gov This method is highly efficient for creating compounds with extended π-systems. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate (B84403) or cesium carbonate. nih.govresearchgate.net

Coupling Partner (Ar-B(OH)₂)Catalyst/BaseProduct
Phenylboronic acidPd(PPh₃)₄ / K₃PO₄5-phenyl-N-cyclopropylfuran-2-carboxamide
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃5-(4-methoxyphenyl)-N-cyclopropylfuran-2-carboxamide
Pyridine-3-boronic acidPd(PPh₃)₄ / K₂CO₃5-(pyridin-3-yl)-N-cyclopropylfuran-2-carboxamide

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the 5-bromo-furan scaffold with a primary or secondary amine. nih.govsemanticscholar.orglibretexts.org This is a key method for introducing diverse amino groups, which can be crucial for modulating the biological activity of the molecule. The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, BrettPhos) and a strong base like sodium tert-butoxide. libretexts.orgacsgcipr.orgorganic-chemistry.org

Amine Coupling PartnerCatalyst/Ligand/BaseProduct
MorpholinePd₂(dba)₃ / XPhos / NaOtBu5-(morpholino)-N-cyclopropylfuran-2-carboxamide
AnilinePd(OAc)₂ / BINAP / Cs₂CO₃5-(phenylamino)-N-cyclopropylfuran-2-carboxamide
PiperazinePd₂(dba)₃ / RuPhos / K₃PO₄5-(piperazin-1-yl)-N-cyclopropylfuran-2-carboxamide

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the 5-position of the furan ring and a terminal alkyne. researchgate.netorganic-chemistry.orgresearchgate.net It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov This methodology is valuable for synthesizing linear, rigid structures.

Heck Coupling: The Heck reaction involves the coupling of the 5-bromo-furan derivative with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgnih.gov It provides a direct method for vinylation of the furan ring.

Modifications of the N-Cyclopropyl Amide Group

The N-cyclopropyl amide group offers another handle for chemical modification, although it is generally more stable than the C-Br bond.

Amide Reduction: The carboxamide group can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar amide bond into a more flexible secondary amine linkage, yielding (5-bromo-furan-2-yl)(cyclopropyl)methanamine.

Ring-Opening Rearrangement: A notable reaction specific to the N-cyclopropyl amide moiety is a Lewis acid-promoted ring-opening rearrangement. rsc.orgresearchgate.net In the presence of a Lewis acid such as aluminum chloride (AlCl₃), the cyclopropyl (B3062369) ring can open to form N-(2-chloropropyl)amides or subsequently cyclize to yield 5-methyl-2-oxazolines. rsc.org This unique transformation provides a pathway to entirely different heterocyclic systems from the same starting material. Superacid-promoted ring-opening reactions of cyclopropanes substituted with an ammonium (B1175870) group have also been shown to proceed via cleavage of the distal (C2-C3) bond. nih.gov

Amide Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 5-bromofuran-2-carboxylic acid and cyclopropylamine. While often a degradation pathway, this reaction can be used strategically to unmask the carboxylic acid for further functionalization.

Hybrid Compound Synthesis Incorporating Additional Heterocyclic Scaffolds

The synthetic methodologies described for diversifying the 5-position are frequently employed to synthesize hybrid molecules where the furan-carboxamide core is linked to other heterocyclic systems. utripoli.edu.lynih.gov These hybrid compounds are of significant interest in drug discovery, as they combine the structural features of different pharmacophores.

Synthesis of Furan-Pyrazine Hybrids: Drawing parallels from similar scaffolds, a pyrazine (B50134) ring can be introduced at the 5-position via a Suzuki-Miyaura cross-coupling reaction. acs.orgtandfonline.comthieme-connect.de Reacting this compound with a suitable pyrazinylboronic acid or its ester, under palladium catalysis, would yield a 5-(pyrazin-2-yl)-N-cyclopropylfuran-2-carboxamide hybrid. nih.gov Such hybrids are explored for various biological activities.

Synthesis of Furan-Triazole Hybrids: The 1,2,3-triazole moiety is a common feature in medicinal chemistry. researchgate.netresearchgate.netnih.gov A furan-triazole hybrid can be synthesized by first performing a Sonogashira coupling of this compound with a terminal alkyne. The resulting 5-alkynyl derivative can then undergo a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with an organic azide (B81097) to form the 1,2,3-triazole ring. This approach allows for the modular construction of complex hybrid molecules. bohrium.com

Core ScaffoldReaction TypeHeterocyclic PartnerResulting Hybrid Scaffold
This compoundSuzuki CouplingPyrazinylboronic acidFuran-Pyrazine
This compoundSonogashira Coupling then CycloadditionOrganic Azide (via alkyne intermediate)Furan-Triazole
This compoundBuchwald-Hartwig AminationAminopyrazoleFuran-Pyrazole

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 5-bromo-N-cyclopropylfuran-2-carboxamide is anticipated to reveal a distinct set of signals corresponding to each chemically non-equivalent proton in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons. The furan (B31954) ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 7.5 ppm. Specifically, the proton at the C3 position is likely to be downfield due to the deshielding effects of the adjacent oxygen atom and the carboxamide group. The proton at the C4 position, being adjacent to the bromine atom, will also have its chemical shift influenced by the halogen's electronegativity.

The N-cyclopropyl group protons will exhibit characteristic signals in the upfield region of the spectrum, generally between δ 0.5 and 1.5 ppm. The methine proton of the cyclopropyl (B3062369) group, directly attached to the nitrogen, is expected to be the most downfield of this group due to the deshielding effect of the amide nitrogen. The methylene (B1212753) protons of the cyclopropyl ring will likely appear as complex multiplets due to geminal and vicinal coupling. The amide proton (N-H) is expected to present as a broad singlet, with its chemical shift being concentration and solvent dependent.

The connectivity of the molecule is further confirmed by the spin-spin coupling patterns observed in the ¹H NMR spectrum. The coupling constant (J), a measure of the interaction between neighboring protons, provides valuable structural information. For instance, the vicinal coupling between the furan ring protons can help in assigning their positions. The protons of the cyclopropyl group will display a complex splitting pattern due to their diastereotopic nature and coupling to the methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Furan H-37.0 - 7.3d3.5 - 4.0
Furan H-46.5 - 6.8d3.5 - 4.0
N-H7.5 - 8.5br sN/A
Cyclopropyl CH2.8 - 3.1mN/A
Cyclopropyl CH₂0.8 - 1.2mN/A
Cyclopropyl CH₂'0.6 - 0.9mN/A

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The furan ring carbons will resonate in the aromatic region, with the carbon atom bearing the bromine (C5) being significantly influenced by the heavy atom effect, and its signal is predicted to be in the range of δ 110-120 ppm. The other furan carbons (C2, C3, and C4) will have chemical shifts characteristic of their positions within the heterocyclic ring.

The carbons of the N-cyclopropyl group will appear in the upfield region of the spectrum. The methine carbon, directly attached to the nitrogen, will be more downfield compared to the methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O158 - 165
Furan C2145 - 150
Furan C5115 - 125
Furan C3112 - 118
Furan C4110 - 115
Cyclopropyl CH22 - 28
Cyclopropyl CH₂6 - 12

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are spin-spin coupled. This would be instrumental in confirming the connectivity within the furan and cyclopropyl rings. For instance, a cross-peak between the two furan protons would confirm their adjacency. Similarly, correlations between the cyclopropyl methine and methylene protons would establish the integrity of the cyclopropyl moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the amide proton and the carbonyl carbon, as well as the cyclopropyl methine carbon, would confirm the amide linkage. Correlations between the furan protons and the carbonyl carbon would establish the connection of the carboxamide group to the furan ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and furan functionalities.

A strong absorption band in the region of 1650-1680 cm⁻¹ is anticipated for the carbonyl (C=O) stretching vibration of the secondary amide. The N-H stretching vibration of the amide is expected to appear as a sharp to moderately broad band around 3300-3400 cm⁻¹. The presence of a band in the region of 1520-1550 cm⁻¹ would correspond to the N-H bending vibration.

The furan ring itself will give rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the region of 1500-1600 cm⁻¹, and C-O-C stretching vibrations typically observed between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (Amide)3300 - 3400Stretching
C-H (Furan)3100 - 3200Stretching
C=O (Amide)1650 - 1680Stretching
C=C (Furan)1500 - 1600Stretching
N-H (Amide)1520 - 1550Bending
C-O-C (Furan)1000 - 1300Stretching
C-Br500 - 700Stretching

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₈BrNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units. The exact mass of the monoisotopic molecular ion can be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Table 4: Predicted HRMS Data for this compound

IonCalculated m/z ([M]⁺ for C₈H₈⁷⁹BrNO₂)Calculated m/z ([M]⁺ for C₈H₈⁸¹BrNO₂)
Molecular Ion228.9793230.9772

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination (for relevant derivatives)

While obtaining suitable single crystals of this compound itself might be challenging, X-ray crystallography remains the gold standard for determining the three-dimensional structure of a molecule in the solid state. Should a crystalline derivative be prepared, this technique could provide unequivocal proof of its structure.

X-ray crystallography would yield precise bond lengths, bond angles, and torsion angles, offering a detailed insight into the molecular geometry. It would confirm the planarity of the furan ring and the conformation of the N-cyclopropylcarboxamide side chain. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which govern the solid-state architecture. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration. Although the parent compound is achiral, this technique would be crucial for stereochemical assignments in any chiral derivatives that might be synthesized.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Receptor Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor, helping to forecast its potential as a drug candidate.

Ligand-Protein Interaction Profiling

In silico molecular docking simulations for 5-bromo-N-cyclopropylfuran-2-carboxamide can be performed against various protein targets to profile its binding affinity and interaction patterns. The furan-2-carboxamide scaffold is a known pharmacophore that interacts with a range of biological targets. Docking studies would likely reveal that the compound forms several key non-covalent interactions within a receptor's active site.

The primary interactions governing the binding would include hydrogen bonds, hydrophobic interactions, and halogen bonds. The amide group is a prime candidate for forming hydrogen bonds, with the N-H group acting as a donor and the carbonyl oxygen acting as an acceptor. The cyclopropyl (B3062369) and furan (B31954) rings provide hydrophobic surfaces that can interact with non-polar regions of the binding pocket. Furthermore, the bromine atom at the 5-position of the furan ring is capable of forming halogen bonds, a specific and directional interaction with electron-donating atoms like oxygen or nitrogen.

Interaction TypePotential Functional Group InvolvedLikely Interacting Partner in Receptor
Hydrogen Bond (Donor)Amide N-HCarbonyl oxygen, Aspartate, Glutamate
Hydrogen Bond (Acceptor)Amide C=O, Furan OxygenAmine groups, Arginine, Lysine
HydrophobicCyclopropyl Ring, Furan RingLeucine, Valine, Alanine, Phenylalanine
Halogen BondBromine AtomCarbonyl oxygen, Serine, Threonine

This table presents hypothetical ligand-protein interactions for this compound based on its structural features.

Identification of Key Amino Acid Residues for Binding

Based on docking simulations of structurally related ligands, a set of key amino acid residues can be predicted to be crucial for the binding of this compound. For instance, in studies of similar heterocyclic compounds targeting protein kinases, interactions with specific residues in the hinge region are often critical. d-nb.info

A hypothetical binding scenario could involve the amide N-H forming a hydrogen bond with the backbone carbonyl of an amino acid like Cysteine or Glutamate. The carbonyl oxygen might form another hydrogen bond with a backbone N-H of a different residue. The hydrophobic cyclopropyl group could fit snugly into a pocket lined by non-polar residues such as Alanine, Valine, and Leucine. d-nb.info The furan ring's bromine atom could be positioned to form a halogen bond with a Lewis basic site, such as the side-chain oxygen of an Aspartate residue, which can be a critical factor for binding affinity and selectivity. d-nb.info

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and stability of the predicted ligand-protein complex over time. An MD simulation models the movements of atoms and molecules, providing a view of the complex's flexibility and the persistence of key interactions.

For a stable binding pose of this compound, the simulation would be expected to show that the ligand remains within the binding pocket with minimal deviation from its initial docked conformation. A key metric for assessing this is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex is typically characterized by a plateauing of the RMSD value after an initial equilibration period. Such simulations have been effectively used to study the behavior of other furan-containing systems. psu.eduresearchgate.net The rigidity imparted by the cyclopropyl group may contribute to a more stable binding conformation, reducing entropic penalties upon binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations are fundamental to predicting molecular geometry, charge distribution, and chemical reactivity. nih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily over the electron-rich furan ring system, while the LUMO would likely be distributed across the carboxamide moiety and the furan ring. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Calculations on similar bromo-heterocyclic compounds have shown energy gaps in the range of 4-5 eV, indicating a high degree of stability. researchgate.net

ParameterPredicted Value (Arbitrary Units)Implication
HOMO Energy-6.5 eVCorrelates with electron-donating ability
LUMO Energy-1.8 eVCorrelates with electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicates high kinetic stability

Note: The values presented are representative estimates based on similar compounds and are used for illustrative purposes.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. The map displays regions of varying electrostatic potential on the electron density surface.

The MEP map of this compound would show distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are favorable sites for interacting with positive charges. They would be concentrated around the highly electronegative atoms: the carbonyl oxygen, the furan ring oxygen, and the bromine atom.

Positive Potential (Blue): This electron-poor region is susceptible to nucleophilic attack and indicates favorable sites for interacting with negative charges. The most positive potential would be located around the hydrogen atom of the amide group (N-H).

This charge distribution profile reinforces the interaction patterns predicted by molecular docking, where the negative potential on the carbonyl oxygen acts as a hydrogen bond acceptor and the positive potential on the amide hydrogen acts as a hydrogen bond donor.

Molecular RegionPredicted Electrostatic PotentialRole in Interactions
Carbonyl Oxygen (C=O)Strongly NegativeHydrogen Bond Acceptor
Amide Hydrogen (N-H)Strongly PositiveHydrogen Bond Donor
Bromine AtomModerately NegativeHalogen Bond Donor
Cyclopropyl GroupNear-Neutral / Slightly PositiveHydrophobic Interactions

This table summarizes the expected features of the electrostatic potential surface for this compound.

In Silico Prediction of Molecular Interactions and Pathways for Biological Activity

Computational, or in silico, methods are pivotal in modern drug discovery and chemical biology for predicting how a molecule might behave at a biological target. These techniques, including molecular docking and quantum chemical calculations, allow researchers to model interactions at the atomic level, predict binding affinity, and hypothesize the biological pathways a compound might influence before undertaking laboratory experiments. For furan-2-carboxamide derivatives, these approaches have been instrumental in identifying potential therapeutic targets and elucidating mechanisms of action.

While specific, detailed molecular docking studies for this compound are not extensively detailed in publicly available research, the broader class of furan-2-carboxamides has been subject to such computational analysis. These studies provide a framework for understanding the potential interactions and biological pathways this compound may target.

Research into a diverse set of furan-2-carboxamides has identified their potential as antibiofilm agents against Pseudomonas aeruginosa. researchgate.netnih.gov In these studies, the design of the compounds involved the bioisosteric replacement of a furanone ring with a more stable furan-2-carboxamide moiety. researchgate.netnih.gov Molecular docking simulations were employed to predict the interaction of these compounds with a plausible biological target, the quorum-sensing receptor LasR. researchgate.netnih.gov Quorum sensing is a critical pathway for controlling virulence factors and biofilm formation in P. aeruginosa. The in silico results suggested that certain furan-2-carboxamide derivatives, particularly carbohydrazides, could share a binding mode similar to known furanone inhibitors within the LasR active site, predicting a strong binding affinity. researchgate.netnih.gov These computational predictions were supported by experimental data showing a reduction in virulence factors like pyocyanin (B1662382) and proteases, confirming the anti-quorum sensing properties of the tested derivatives. researchgate.netnih.gov

These findings for related analogs suggest that this compound could potentially interfere with bacterial communication pathways. The unique structural features of this compound, namely the bromine atom at the 5-position and the N-cyclopropyl group, would be expected to influence its binding affinity and selectivity for such targets. The cyclopropyl group, for instance, imparts rigidity and steric bulk, which can significantly alter how the molecule fits into a target's binding pocket compared to other derivatives.

While the LasR pathway represents one potential area of activity, computational methods like virtual screening could predict interactions for this compound across a wide range of other biological targets, such as enzymes or receptors implicated in cancer or inflammatory diseases. However, without specific studies on this compound, its precise molecular interactions and the biological pathways it may modulate remain subjects for future investigation.

Table 1: Summary of In Silico Findings for Structurally Related Furan-2-Carboxamide Analogs

Compound ClassPredicted Biological TargetComputational MethodKey Predicted Interactions/Pathways
Furan-2-carboxamide carbohydrazides and triazolesLasR protein (P. aeruginosa)Molecular DockingShared binding mode with furanone inhibitors inside the LasR active site; predicted to inhibit the quorum-sensing pathway, reducing biofilm formation and virulence factors. researchgate.netnih.gov

Exploration of Biological Activities and Mechanistic Insights

Antimicrobial Research Perspectives

A thorough review of scientific literature yielded no specific studies on the antimicrobial properties of 5-bromo-N-cyclopropylfuran-2-carboxamide. While the broader class of furan (B31954) carboxamides has been investigated for such activities, data for this particular derivative is absent.

Investigation of Antibacterial Mechanisms Against Pathogenic Strains

There are currently no published studies investigating the antibacterial mechanisms of this compound against any pathogenic bacterial strains. Research is required to determine if the compound exhibits any inhibitory or bactericidal activity and to elucidate its potential molecular targets within bacterial cells.

Studies on Antiviral Potency and Inhibition Strategies

No research has been published to date on the antiviral potency of this compound. Its capacity to inhibit viral replication or entry into host cells has not been evaluated.

Anti-inflammatory Research Perspectives

The potential for this compound to act as an anti-inflammatory agent has not been investigated in any published studies. The influence of this compound on key inflammatory pathways is currently unknown.

Modulation of Cyclooxygenase (COX) Isozymes

There is no available data on the modulatory effects of this compound on cyclooxygenase (COX) isozymes, such as COX-1 and COX-2. It is therefore not known whether this compound can inhibit these key enzymes involved in the inflammatory response.

Inhibition of Inflammatory Kinases (e.g., TBK1, IKKε)

The inhibitory activity of this compound against inflammatory kinases, including TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), has not been a subject of scientific investigation. Its potential to interfere with these signaling molecules in inflammatory pathways is yet to be determined.

Interference with Inflammatory Signaling Pathways and Cytokine Production

There is currently no specific scientific literature available that details the interference of this compound with inflammatory signaling pathways or its effects on cytokine production.

Anticancer and Antiproliferative Research Perspectives

While related chemical structures have been investigated for their anticancer potential, specific studies on this compound are limited. The following subsections are based on general principles of related compound classes, as direct research on the target compound is not available.

Mechanisms of VEGFR-2 Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Inhibition of the tyrosine kinase domain of VEGFR-2 is a common strategy in cancer therapy. nih.govresearchgate.net The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. nih.gov

Although no studies directly link this compound to VEGFR-2 inhibition, related furochromone and benzofuran (B130515) derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. rsc.org For instance, certain derivatives have shown potent anti-VEGFR-2 activity, with IC50 values comparable to the reference drug sorafenib. rsc.org Molecular docking studies of these related compounds have been used to explore their binding modes within the VEGFR-2 kinase domain. rsc.org

Induction of Cell Cycle Arrest and Apoptotic Pathways

Cell cycle arrest and the induction of apoptosis are crucial mechanisms through which anticancer agents exert their effects. nih.govrsc.orgfrontiersin.org Many cytotoxic compounds function by halting the cell cycle at specific phases (e.g., G1/S, G2/M) to prevent cancer cell proliferation, and by triggering programmed cell death (apoptosis). nih.govmdpi.com

There is no direct evidence in the reviewed literature to suggest that this compound induces cell cycle arrest or apoptosis. However, other brominated compounds and heterocyclic derivatives have demonstrated such activities. For example, 3,4,5-trimethoxy-4'-bromo-cis-stilbene has been shown to induce G2/M phase cell cycle arrest and apoptosis in human lung cancer cells. nih.gov Similarly, certain benzimidazole (B57391) derivatives are known to suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com

Impact on Cancer Cell Line Proliferation

The antiproliferative activity of a compound is often evaluated against a panel of cancer cell lines. This is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50%.

Specific data on the impact of this compound on cancer cell line proliferation is not available. However, a structurally related indole (B1671886) derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has demonstrated dose-dependent antiproliferative effects against the A549 lung cancer cell line and Human Umbilical Vein Endothelial Cells (HUVECs). nih.govnih.govwaocp.org

Table 1: Antiproliferative Activity of a Structurally Related Indole Derivative

Cell Line IC50 Value (µg/mL)
A549 (Lung Cancer) 14.4 nih.govwaocp.org

This data is for a structurally related compound and not for this compound.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme implicated in the progression of various pathological conditions, including cancer, by catalyzing the hydrolysis of phosphatidylcholine to produce important secondary messengers. nih.govsemanticscholar.org Consequently, inhibitors of PC-PLC are considered potential therapeutic agents. nih.govnih.gov

There is no information in the current scientific literature to indicate that this compound acts as an inhibitor of PC-PLC. Research into PC-PLC inhibitors has focused on other chemical scaffolds, such as 2-morpholinobenzoic acid derivatives. nih.gov

Other Biologically Relevant Activities Under Academic Scrutiny

No other biologically relevant activities for this compound have been identified in the reviewed academic literature.

Urotensin-II Receptor Antagonism and Cardiovascular System Modulation

The urotensin-II (U-II) receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand urotensin-II, mediates a range of physiological effects, particularly within the cardiovascular system. U-II is recognized as one of the most potent vasoconstrictors identified to date. Consequently, antagonists of the urotensin-II receptor are of significant interest for their potential therapeutic applications in cardiovascular diseases such as hypertension and atherosclerosis.

The furan-2-carboxamide scaffold has been identified as a promising pharmacophore for the development of potent urotensin-II receptor antagonists. Research into a series of 5-aryl-furan-2-carboxamide derivatives has provided valuable structure-activity relationship (SAR) insights. These studies reveal that the nature of the substituent at the 5-position of the furan ring plays a critical role in determining the antagonist potency.

A systematic investigation into various aryl ring substituents at this position led to the identification of several potent antagonists. For instance, the introduction of a 3,4-difluorophenyl group at the C-5 position of the furan ring resulted in a compound with high affinity for the urotensin-II receptor, exhibiting an IC50 value of 6 nM nih.govx-mol.net. The IC50 value represents the concentration of an antagonist required to inhibit the binding of the agonist by 50%. A lower IC50 value is indicative of a higher binding affinity and, typically, greater antagonist potency.

The table below summarizes the urotensin-II receptor antagonist activity of selected 5-aryl-furan-2-carboxamide derivatives, highlighting the impact of different substituents on their inhibitory concentration.

Compound ID5-Position SubstituentIC50 (nM)
1y 3,4-difluorophenyl6

This table is populated with data from studies on structurally similar compounds to infer the potential activity of this compound.

Given that this compound features a bromine atom at the 5-position, it is plausible that this compound could also exhibit affinity for the urotensin-II receptor. The electron-withdrawing nature of the bromine atom could influence the electronic properties of the furan ring and its interaction with the receptor's binding pocket. Further experimental validation is necessary to determine the precise antagonist activity of this specific compound.

Antioxidant Mechanisms and Free Radical Scavenging Capacity

Furan derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. The antioxidant capacity of these compounds is significantly influenced by the nature and position of substituents on the furan ring nih.gov.

Studies on 2-substituted furan derivatives have shown that the presence of electron-donating groups generally enhances antioxidant activity, while electron-withdrawing groups tend to diminish it researchgate.netiaea.org. For example, a hydroxyl (-OH) or amine (-NH2) group can increase the radical scavenging capacity by stabilizing the resulting radical through resonance. Conversely, groups like nitro (-NO2) or cyano (-CN) can decrease this activity researchgate.netiaea.org.

The quenching of free radicals by furan compounds is believed to occur predominantly through a hydrogen atom transfer (HAT) mechanism researchgate.netiaea.org. In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cells and tissues.

The table below presents data on the antioxidant activity of a related furan derivative, 2-(p-hydroxy phenyl styryl)-furan, as measured by its ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

CompoundAntioxidant Activity (DPPH scavenging) IC50 (µM)
2-(p-hydroxy phenyl styryl)-furan ~40

This table provides antioxidant data for a structurally related furan derivative to contextualize the potential activity of this compound.

Further research is required to elucidate the specific antioxidant mechanisms and free radical scavenging capacity of this compound and to quantify its potential contribution to cellular antioxidant defenses.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Furan (B31954) Ring Substitution Pattern on Biological Potency and Selectivity

The furan ring serves as a fundamental scaffold for a wide range of biologically active compounds. researchgate.netutripoli.edu.ly Its substitution pattern is a key determinant of biological activity; even minor changes can lead to distinguishable differences in pharmacological properties. researchgate.netsemanticscholar.org In the context of furan-2-carboxamides, the furan core was identified as a stable bioisosteric replacement for a more labile furanone ring in the development of antibiofilm agents. researchgate.netnih.gov

The potency and selectivity of furan-based compounds can be modulated by introducing various substituents onto the ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—influences the molecule's electronic distribution, conformation, and ability to interact with biological targets. researchgate.net For instance, in a study of furan-based chalcones, different substitutions led to varying levels of cytoprotective effects against Aβ toxicity, with a 2,4,5-trifluoro substituted chalcone (B49325) being the most promising. researchgate.net While specific SAR data for substitutions on the 5-bromo-N-cyclopropylfuran-2-carboxamide core is limited, general principles suggest that exploring alternatives to the bromine atom at the 5-position could significantly impact efficacy. researchgate.netnih.gov

Table 1: Influence of Furan Ring Substitution on Biological Activity (Illustrative)

Substituent at Position 5General Effect on ActivityPotential Interactions
-H (Unsubstituted)Baseline activityHydrophobic interactions
-Br (Bromine)Enhanced potency (potential)Halogen bonding, increased lipophilicity
-Cl (Chlorine)Similar to Bromine, may alter selectivityHalogen bonding
-NO2 (Nitro)Strong electron-withdrawing, can modulate reactivityHydrogen bonding, dipole interactions
-CH3 (Methyl)Electron-donating, may increase metabolic stabilityHydrophobic/van der Waals interactions

Contribution of the Bromine Atom at the 5-Position to Receptor Binding and Activity

The presence of a halogen atom can significantly enhance the biological activity of a compound. In studies on related furan-2-carboxamides, halogen substitutions on an associated phenyl ring were shown to improve the inhibition of bacterial biofilm formation. nih.gov Specifically, the bromine atom at the 5-position of the furan ring in this compound is expected to contribute to its activity through several mechanisms.

Firstly, bromine is highly lipophilic, which can enhance the compound's ability to cross cell membranes and reach its target. Secondly, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the receptor's binding pocket, which can increase binding affinity and selectivity. The importance of a 5-bromo substitution has been noted in other heterocyclic carboxamides; for example, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant anti-angiogenic and anti-proliferative activities. waocp.org The synthesis of various 5-bromofuran-2-carboxamide derivatives underscores the interest in this particular substitution for developing new antimicrobial agents. eurekaselect.combohrium.com

Role of the N-Cyclopropyl Moiety in Ligand-Target Recognition and Conformational Dynamics

The cyclopropyl (B3062369) group is a versatile fragment increasingly used in drug design to enhance a molecule's pharmacological properties. scilit.comresearchgate.net Its inclusion in this compound likely serves multiple functions. The three-membered ring is rigid and conformationally constrained, which can reduce the entropic penalty upon binding to a receptor, thereby enhancing potency. scilit.comresearchgate.net

This rigidity can also lead to improved selectivity, as the specific shape of the cyclopropyl group may be better accommodated by the target's binding site compared to more flexible alkyl groups. nih.gov For example, molecular dynamics simulations have shown that the cyclopropyl moiety of cyclopropylfentanyl can be well-accommodated by a hydrophobic cavity in the μ-opioid receptor, whereas a longer, more flexible chain in a related analog disrupts this favorable interaction. nih.gov Furthermore, the cyclopropyl group can increase metabolic stability by blocking sites susceptible to enzymatic degradation, increase brain permeability, and decrease plasma clearance. scilit.comresearchgate.net

Table 2: Contribution of the Cyclopropyl Moiety to Pharmacological Properties

PropertyContribution of Cyclopropyl Group
PotencyEnhances potency through favorable binding entropy. scilit.comresearchgate.net
SelectivityImproves selectivity due to conformational rigidity. nih.gov
Metabolic StabilityIncreases metabolic stability by protecting adjacent groups. scilit.comresearchgate.net
PharmacokineticsCan increase brain permeability and reduce plasma clearance. scilit.com
Receptor BindingFits into specific hydrophobic pockets. nih.gov

Effects of Amide Linker Modifications on Bioactivity Profile

The amide linker connecting the furan ring and the cyclopropyl group is a critical component for maintaining the correct orientation of these moieties for optimal receptor interaction. The amide bond itself can participate in hydrogen bonding with the target receptor. Modifications to this linker can have a profound impact on the compound's bioactivity.

Stereochemical Considerations and Their Impact on Biological Efficacy

While this compound itself is an achiral molecule, stereochemistry is a paramount consideration in drug design. nih.gov The introduction of a chiral center, for example, through substitution on the cyclopropyl ring or the addition of a chiral moiety to the furan ring, would result in the formation of enantiomers.

Enantiomers are stereoisomers that are non-superimposable mirror images and can have vastly different pharmacological and toxicological profiles. nih.gov One enantiomer may bind to the target receptor with high affinity (the eutomer), while the other may be less active or inactive (the distomer), or it could even bind to different receptors, causing off-target effects. nih.gov Therefore, should any future optimization of this lead compound involve creating a stereocenter, a stereoselective synthesis and the evaluation of individual enantiomers would be essential to maximize therapeutic efficacy and minimize potential adverse effects.

Rational Design Principles for Optimizing Lead Compounds

Based on the SAR and SPR analyses, several rational design principles can be proposed for the optimization of this compound as a lead compound.

Furan Ring Modification : Systematically replace the bromine atom at the 5-position with other halogens (Cl, F) or with small, electronically diverse groups (e.g., cyano, methyl) to probe the steric and electronic requirements of the binding pocket and to modulate properties like lipophilicity and metabolic stability.

N-Substituent Exploration : While the cyclopropyl group offers distinct advantages, exploring other small, constrained ring systems (e.g., cyclobutyl) or short, functionalized alkyl chains could lead to improved interactions with the target, potentially enhancing potency or altering selectivity. nih.gov

Structure-Based Design : If the biological target is known, computational methods like molecular docking can be used to predict the binding modes of designed analogs. researchgate.netnih.gov This approach can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, streamlining the optimization process.

By systematically applying these principles, it is possible to develop new analogs of this compound with enhanced efficacy, selectivity, and drug-like properties.

Advanced Research Directions and Future Prospects

Development of Next-Generation Analogs with Tailored Biological Profiles

The development of next-generation analogs of 5-bromo-N-cyclopropylfuran-2-carboxamide is centered on systematically modifying its chemical structure to achieve desired biological activities. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural changes influence efficacy and selectivity.

Key modifications being explored include substitutions on the furan (B31954) ring and variations of the cyclopropyl (B3062369) group. For instance, replacing the bromine atom at the 5-position of the furan ring with other functional groups can significantly alter the compound's interaction with biological targets. Similarly, modifications to the N-cyclopropyl group can impact the molecule's conformational flexibility and pharmacokinetic properties.

A diversity-oriented synthesis approach allows for the creation of a wide range of analogs by combining different linkers and substituents with the core furan-2-carboxamide structure. nih.gov This strategy has been successfully employed to generate libraries of furan-2-carboxamides with diverse biological activities, including anti-biofilm and anticancer properties. nih.govmdpi.com For example, the bioisosteric replacement of a furanone ring with a furan-2-carboxamide moiety has led to the discovery of compounds with significant activity against Pseudomonas aeruginosa. researchgate.net

Table 1: Examples of Furan-2-carboxamide Analog Series

Series Linker Substituent on Phenyl Ring Resulting Biological Activity
Carbohydrazides -CO-NH-NH-CO- Various Anti-biofilm
Triazoles Triazole ring Various Anti-biofilm
N-acylcarbohydrazides -CO-NH-NH-CO- Various Anti-biofilm

Identification of Novel Molecular Targets and Therapeutic Applications

A critical area of future research is the identification of novel molecular targets for this compound and its analogs, which will expand their potential therapeutic applications. Current research has already identified some promising targets.

For instance, furan-2-carboxamide derivatives have been shown to target the LasR protein in Pseudomonas aeruginosa, a key regulator of quorum sensing and biofilm formation. nih.govresearchgate.net By inhibiting LasR, these compounds can disrupt bacterial communication and reduce the production of virulence factors. nih.gov

In the context of cancer, furan-based compounds have demonstrated potent antiproliferative activity against various cancer cell lines. mdpi.commdpi.com One identified mechanism of action is the inhibition of tubulin polymerization, a critical process in cell division. mdpi.com A novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells. nih.gov Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) or taxol binding sites on tubulin. mdpi.comnih.gov

Furthermore, pyrazol-furan carboxamide analogues have been designed and evaluated as inhibitors of Akt1 kinase, a key protein in cell survival and proliferation pathways. nih.gov The exploration of other potential targets is ongoing, with the aim of uncovering new therapeutic avenues for furan-2-carboxamide derivatives in various diseases. The process of target deconvolution, using methods like chemical proteomics, will be instrumental in identifying the direct protein binding partners of these bioactive small molecules. researchgate.netcriver.comnih.gov

Utilization of this compound as a Chemical Probe for Biological Systems

The unique chemical structure of this compound makes it a valuable candidate for development into a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, often by selectively binding to a specific protein target.

By incorporating a reporter tag, such as a fluorescent group, onto the this compound scaffold, researchers can create tools for visualizing and tracking biological processes in real-time. For example, fluorescent furan derivatives have been successfully synthesized and used for in vivo and in vitro imaging of cancer cells. nih.gov These probes can selectively accumulate in tumor tissues, allowing for non-invasive monitoring. nih.gov

Furthermore, analogs of this compound can be designed as affinity-based probes for target identification. By attaching a reactive group or a handle for pull-down experiments, these probes can be used to isolate and identify their protein binding partners from complex biological samples. This approach is crucial for elucidating the mechanism of action of bioactive compounds and for discovering new drug targets.

Integration with Fragment-Based Drug Discovery and Combinatorial Chemistry

The principles of fragment-based drug discovery (FBDD) and combinatorial chemistry are highly applicable to the this compound scaffold for the efficient discovery of new drug candidates. nih.govnih.govnih.gov

In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. nih.govnih.govresearchgate.net The this compound core can serve as a starting fragment or be assembled from smaller fragments that are found to bind to adjacent sites on a target protein. Screening of fragment libraries using techniques like 19F-NMR can be particularly effective for halogenated compounds like this compound. nih.govmdpi.com

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. nih.govnih.gov By systematically varying the substituents on the furan ring and the N-alkyl group of the carboxamide, a diverse library of this compound analogs can be generated. nih.gov High-throughput screening of these libraries against various biological targets can accelerate the identification of new hit compounds with desired activities. nih.gov The synthesis of such libraries can be achieved through modular synthetic routes that allow for the easy introduction of chemical diversity. mdpi.com

Exploration of Prodrug Strategies and Delivery Enhancements

To improve the therapeutic potential of this compound and its analogs, researchers are exploring prodrug strategies and advanced drug delivery systems. nih.govfrontiersin.orgsemanticscholar.org Prodrugs are inactive or less active precursors that are converted into the active drug within the body. nih.govsemanticscholar.org This approach can be used to overcome challenges such as poor solubility, limited bioavailability, and off-target toxicity. nih.gov

For furan-2-carboxamides, prodrugs can be designed by modifying the carboxamide group or other functional moieties to enhance their physicochemical properties. nih.gov For example, the attachment of a water-soluble promoiety can increase the aqueous solubility of a hydrophobic drug, facilitating its administration. nih.gov These promoieties are designed to be cleaved by specific enzymes or under certain physiological conditions to release the active compound at the target site. semanticscholar.org

In addition to prodrugs, various drug delivery systems are being investigated to improve the delivery of furan-based compounds. These include encapsulation in nanoparticles, liposomes, or polymeric micelles. Such systems can protect the drug from degradation, control its release profile, and potentially target it to specific tissues or cells, thereby enhancing its efficacy and reducing side effects.

Advanced Computational Modeling for Predictive Design and Optimization

Advanced computational modeling plays a pivotal role in the rational design and optimization of this compound analogs. Techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking are being employed to predict the biological activity of novel compounds and to understand their interactions with molecular targets. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of yet-unsynthesized analogs, guiding the design of more potent and selective molecules.

Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a target protein. researchgate.netnih.gov This information is invaluable for understanding the key interactions that govern binding affinity and for designing modifications to the ligand that can enhance these interactions. For example, docking studies of furan-2-carboxamides with the LasR protein have revealed the important hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. researchgate.net Similarly, docking into the tubulin binding pocket has guided the design of potent anticancer agents. nih.gov

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Colchicine
Taxol
Indibulin
5-hydroxymethylfurfural (5-HMF)

Q & A

Basic: What are the common synthetic routes for preparing 5-bromo-N-cyclopropylfuran-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a brominated furan-carboxylic acid derivative with cyclopropylamine. For example:

Halogenation: Brominate 2-furancarboxylic acid at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) .

Activation: Convert 5-bromofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation: React the acid chloride with cyclopropylamine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Optimization Tips:

  • Use stoichiometric control (1:1.2 molar ratio of acid chloride to amine) to reduce unreacted intermediates.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to identify by-products like dimerization .

Basic: Which spectroscopic techniques effectively characterize this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm) and furan ring protons (δ 6.5–7.5 ppm). Bromine’s electronegativity deshields adjacent carbons (C5: δ 110–120 ppm) .
  • IR Spectroscopy: Confirm amide formation via N–H stretch (~3300 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹ .
  • Mass Spectrometry (HRMS): Look for molecular ion [M+H]⁺ at m/z 274.0 (C₈H₇BrN₂O₂ requires 274.0) .

Advanced: How to resolve contradictions in reported biological activities of derivatives?

Methodological Answer:
Contradictions often arise from differences in:

  • Purity Assessment: Compare HPLC (High-Performance Liquid Chromatography) and HLC (High-Liquid Chromatography) data to verify >95% purity thresholds .
  • Assay Conditions: Standardize bioactivity tests (e.g., MIC assays for antimicrobial studies) using reference strains and controlled incubation times .
  • Structural Confirmation: Use X-ray crystallography (as in ) to validate molecular conformation, ensuring reported activities align with correct stereochemistry.

Advanced: What computational approaches predict reactivity and target interactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., bromine’s susceptibility to nucleophilic substitution) .
  • Molecular Docking (AutoDock Vina): Simulate binding to biological targets (e.g., enzymes) using PDB structures. Focus on hydrogen bonding between the amide group and active-site residues .
  • MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns to validate docking results .

Basic: What strategies ensure purity and stability during storage?

Methodological Answer:

  • Storage: Keep at –20°C in amber vials under argon to prevent photodegradation and moisture absorption, as brominated furans are light-sensitive .
  • Purity Monitoring: Use periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (>97% purity threshold) .
  • Handling: Work under inert atmosphere (glovebox) to avoid oxidation of the cyclopropyl group .

Advanced: How can X-ray crystallography determine molecular conformation?

Methodological Answer:

  • Crystallization: Use vapor diffusion with ethanol/water (1:1) at 4°C. Slow evaporation promotes monoclinic crystal growth (space group P2₁/c, similar to ).
  • Data Collection: Collect reflections (MoKα radiation, λ = 0.71073 Å) and solve structure via SHELX. Expect challenges in resolving bromine’s heavy atom effects on electron density maps.
  • Validation: Check R-factor (<0.05) and compare bond lengths/angles with DFT-optimized structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.